molecular formula C10H9N3S B12742638 1-Methyl-4H-s-triazolo(3,4-c)(1,4)benzothiazine CAS No. 93299-86-6

1-Methyl-4H-s-triazolo(3,4-c)(1,4)benzothiazine

Cat. No.: B12742638
CAS No.: 93299-86-6
M. Wt: 203.27 g/mol
InChI Key: VMXDWLBNYXYBFD-UHFFFAOYSA-N
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Description

1-Methyl-4H-s-triazolo(3,4-c)(1,4)benzothiazine is a heterocyclic compound that belongs to the class of triazoles and benzothiazines. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The unique structure of this compound, which combines the triazole and benzothiazine moieties, makes it an interesting subject for research in various scientific fields.

Preparation Methods

The synthesis of 1-Methyl-4H-s-triazolo(3,4-c)(1,4)benzothiazine typically involves the construction of the triazole ring followed by its fusion with the benzothiazine moiety. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzothiazole with hydrazine derivatives can lead to the formation of the triazole ring, which is then fused with the benzothiazine structure . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of catalysts and controlled temperature and pressure settings.

Chemical Reactions Analysis

1-Methyl-4H-s-triazolo(3,4-c)(1,4)benzothiazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-Methyl-4H-s-triazolo(3,4-c)(1,4)benzothiazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-4H-s-triazolo(3,4-c)(1,4)benzothiazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Methyl-4H-s-triazolo(3,4-c)(1,4)benzothiazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the triazole and benzothiazine moieties, which imparts distinct chemical and biological properties.

Properties

CAS No.

93299-86-6

Molecular Formula

C10H9N3S

Molecular Weight

203.27 g/mol

IUPAC Name

1-methyl-4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazine

InChI

InChI=1S/C10H9N3S/c1-7-11-12-10-6-14-9-5-3-2-4-8(9)13(7)10/h2-5H,6H2,1H3

InChI Key

VMXDWLBNYXYBFD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3SC2

Origin of Product

United States

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